Cas no 1691710-23-2 (6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine)

6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
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- 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine
- 1691710-23-2
- EN300-1119137
- 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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- インチ: 1S/C12H15N3/c1-2-4-10(5-3-1)11-8-14-12-13-6-7-15(12)9-11/h1-5,11H,6-9H2,(H,13,14)
- InChIKey: MWEIUWMIVKWCKX-UHFFFAOYSA-N
- ほほえんだ: N12C(=NCC(C3C=CC=CC=3)C1)NCC2
計算された属性
- せいみつぶんしりょう: 201.126597491g/mol
- どういたいしつりょう: 201.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119137-1.0g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 1g |
$1442.0 | 2023-05-23 | ||
Enamine | EN300-1119137-10.0g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 10g |
$6205.0 | 2023-05-23 | ||
Enamine | EN300-1119137-0.5g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1119137-2.5g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1119137-0.05g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1119137-0.25g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1119137-5.0g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 5g |
$4184.0 | 2023-05-23 | ||
Enamine | EN300-1119137-10g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1119137-0.1g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1119137-5g |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1691710-23-2 | 95% | 5g |
$3273.0 | 2023-10-27 |
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報
Introduction to 6-Phenyl-2H,3H,5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine (CAS No. 1691710-23-2)
6-Phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1691710-23-2) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a phenyl group attached to the imidazopyrimidine core, which contributes to its distinct chemical and biological properties.
The imidazopyrimidine scaffold is a versatile platform for the development of novel drugs due to its ability to interact with various biological targets. Recent studies have highlighted the potential of 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in modulating key enzymes and receptors involved in several disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against specific kinases and enzymes that are implicated in cancer progression and inflammatory diseases.
In the context of cancer research, 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has shown promising antiproliferative effects on various cancer cell lines. Studies have reported that it can effectively inhibit the growth of breast cancer cells by targeting key signaling pathways such as PI3K/AKT and MAPK. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-dependent mechanisms. These findings suggest that 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine could be a valuable lead compound for the development of novel anticancer agents.
Beyond its anticancer properties, 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has also been investigated for its potential in treating inflammatory conditions. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Research has shown that this compound can modulate the activity of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By reducing the production of these inflammatory mediators, 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine may offer a new therapeutic approach for managing inflammatory disorders.
The pharmacokinetic properties of 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption and distribution profiles in animal models. The compound is rapidly absorbed after oral administration and shows good bioavailability. Furthermore, it has demonstrated low toxicity in preclinical studies conducted on rodents and non-human primates. These findings support the potential for further clinical development of 6-phenyl-2H,3,5,6,7,8,8-H-imidazo[1,2-a]pyrimidine as a safe and effective therapeutic agent.
In conclusion, 6-Phenyl-2,3,5,6,7,8-H-imidazo[1,2-a]pyrimidine (CAS No. 1691710-23-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents for cancer and inflammatory diseases. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound.
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